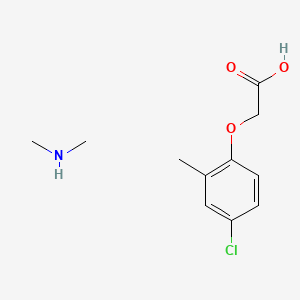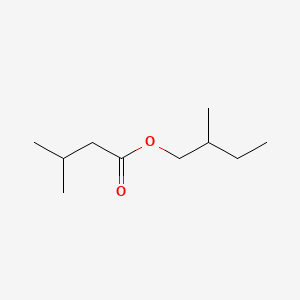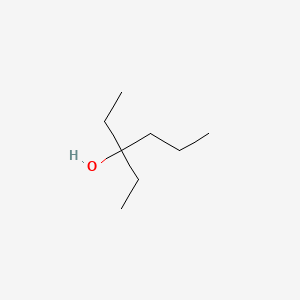
2-Methylthiazolidine
概要
説明
2-Methylthiazolidine is a five-membered heterocyclic compound . It is used as a source of low molecular-weight thiol compounds both in EATC and mouse liver homogenate .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular formula of 2-Methylthiazolidine is C4H9NS. It has an average mass of 103.186 Da and a monoisotopic mass of 103.045570 Da .Chemical Reactions Analysis
2-Methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, occurs in human blood as a consequence of ethanol consumption .Physical And Chemical Properties Analysis
2-Methylthiazolidine has a molecular weight of 103.19 . It is a flammable liquid and vapor .科学的研究の応用
Quantitative Analysis in Food and Beverage
A study by Miyake and Shibamoto (1993) developed a method to analyze acetaldehyde in foods and beverages by reacting it with cysteamine to form 2-methylthiazolidine. This approach allows for the quantification of acetaldehyde in a range of commercial products, aiding risk assessment related to acetaldehyde consumption (Miyake & Shibamoto, 1993).
Biochemical Research
In biochemical research, compounds such as 2-imino-3-methylthiazolidine have been investigated for their inhibitory properties on enzymes like indoleethylamine N-methyltransferase (INMT). Studies by Rokach et al. (1980) explored derivatives of this compound, revealing their potential in pharmacodynamics and metabolism studies in rabbits (Rokach et al., 1980).
Chemical Synthesis and Analysis
Research by Zhu Sha-sha (2012) focused on the synthesis of 3-methylthiazolidine-thione-2, exploring the optimal conditions for its preparation and conducting qualitative and quantitative analyses. This kind of research is crucial in fine-tuning chemical synthesis processes for various applications (Zhu Sha-sha, 2012).
NMR Spectroscopy Studies
Mihara and Shibamoto (1980) conducted studies on N-nitroso-2-methylthiazolidine using NMR spectroscopy, which helped in understanding the configuration and conformation of this compound. Such studies are fundamental in the field of molecular chemistry and can have implications in a range of scientific applications (Mihara & Shibamoto, 1980).
Antimicrobial Studies
Prakash, Pandiarajan, and Kumar (2013) synthesized new compounds incorporating 2-methylthiazolidine and evaluated their antimicrobial activities. This kind of research is critical in discovering new therapeutic agents and understanding their mechanisms of action (Prakash, Pandiarajan, & Kumar, 2013).
Toxicological and Pharmacological Research
Fukuto, Shrivastava, and Black (1972) investigated the metabolism of a specific insecticide in plants and houseflies, involving a compound related to 2-methylthiazolidine. Such studies contribute significantly to the understanding of environmental toxicology and the development of safer agricultural chemicals (Fukuto, Shrivastava, & Black, 1972).
作用機序
Target of Action
Thiazolidine motifs, which include 2-methylthiazolidine, are present in diverse natural and bioactive compounds . They are intriguing heterocyclic five-membered moieties that compel researchers to explore new drug candidates .
Mode of Action
The mode of action of 2-Methylthiazolidine involves its interaction with its targets. One proposed mechanism is a condensation reaction with cysteine to form a thiazolidine carboxylic acid . This reaction is believed to proceed via a condensation reaction .
Biochemical Pathways
Thiazolidine motifs, including 2-methylthiazolidine, show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs, including 2-methylthiazolidine .
Action Environment
The presence of sulfur in thiazolidine motifs, including 2-methylthiazolidine, enhances their pharmacological properties , suggesting that they may be influenced by environmental factors.
Safety and Hazards
将来の方向性
Thiazolidine-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
特性
IUPAC Name |
2-methyl-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-4-5-2-3-6-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMLFUMEBNHPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865132 | |
| Record name | 2-Methyl-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthiazolidine | |
CAS RN |
24050-16-6 | |
| Record name | 2-Methylthiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24050-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyltetrahydrothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024050166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLTETRAHYDROTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/938P672IFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-Methylthiazolidine is primarily formed in food through the Maillard reaction, a complex series of reactions between amino acids and reducing sugars upon heating. [] In the case of 2-methylthiazolidine, cysteine reacts with acetaldehyde, a common byproduct of sugar degradation, to form the heterocycle. [, , ]
A: While not naturally occurring, 2-methylthiazolidine is found in human urine as a metabolite of acetaldehyde, itself a product of ethanol metabolism. [, , ]
ANone: 2-Methylthiazolidine has a molecular formula of C4H9NS and a molecular weight of 103.18 g/mol.
A: Gas chromatography coupled with mass spectrometry (GC/MS) is routinely used to identify and quantify 2-methylthiazolidine. [, , , ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can provide detailed structural information, including the distinction between cis and trans isomers. [, ] Infrared (IR) spectroscopy can also be employed for structural analysis. []
A: While 2-methylthiazolidine itself is not known to possess significant biological activity, its precursor, 2-methylthiazolidine-4-carboxylic acid (MTCA), has been studied for potential therapeutic applications. MTCA is a cysteine prodrug, meaning it can be metabolized to release cysteine in the body. [, ]
A: Yes, MTCA, being a condensation product of cysteine and acetaldehyde, can act as a scavenger of acetaldehyde. [, , ] L-cysteine, thiamin, and MTCA have been shown to protect against acetaldehyde toxicity in rats. []
A: 2-Methylthiazolidine in biological samples like urine can be quantified by derivatizing it with cysteamine followed by analysis using gas chromatography with a nitrogen-phosphorus detector (GC/NPD). [, , ]
A: Yes, the formation of 2-methylthiazolidine from acetaldehyde and cysteine can be used to indirectly quantify acetaldehyde levels in various matrices, including food and beverages. [, ]
A: Yes, studies indicate that cigarette smoking significantly increases the urinary excretion of NMTCA, suggesting a potential link between smoking and elevated levels of this N-nitrosamine. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















